Technical Whitepaper: Structural Analysis and Synthetic Utility of 4-Amino-1-(cyclopropylmethyl)pyrrolidin-2-one
Technical Whitepaper: Structural Analysis and Synthetic Utility of 4-Amino-1-(cyclopropylmethyl)pyrrolidin-2-one
The following technical guide details the chemical structure, synthetic pathways, and physicochemical profile of 4-Amino-1-(cyclopropylmethyl)pyrrolidin-2-one . This document is designed for medicinal chemists and process development scientists, treating the molecule as a high-value pharmacophore scaffold likely targeting the Synaptic Vesicle Protein 2A (SV2A) or acting as a versatile intermediate in the synthesis of next-generation nootropics and antiepileptic drugs (AEDs).
Executive Summary & Chemical Identity
4-Amino-1-(cyclopropylmethyl)pyrrolidin-2-one (CAS: 1155572-93-2) represents a specific structural evolution of the racetam class of compounds. Unlike first-generation racetams (e.g., Piracetam) which lack a C4-substituent, or Levetiracetam which possesses an alpha-ethyl side chain, this molecule integrates a cyclopropylmethyl moiety at the N1 position and a primary amine at the C4 position.
This specific substitution pattern imparts unique lipophilic properties while maintaining the polar gamma-lactam core, making it a critical building block for exploring Structure-Activity Relationships (SAR) in CNS drug discovery.
Nomenclature and Identifiers
| Identifier Type | Value |
| IUPAC Name | 4-amino-1-(cyclopropylmethyl)pyrrolidin-2-one |
| CAS Number | 1155572-93-2 |
| Molecular Formula | C₈H₁₄N₂O |
| Molecular Weight | 154.21 g/mol |
| SMILES | C1CC1CN2CC(CC2=O)N |
| InChI Key | KADAXXDQRQUQJH-UHFFFAOYSA-N |
| Stereochemistry | Contains one chiral center at C4.[1] (S)- and (R)- enantiomers exist; (S)- is typically the bioactive eutomer in this class. |
Structural Characterization & Physicochemical Profile
The Gamma-Lactam Core
The pyrrolidin-2-one ring serves as a rigid scaffold that orients the hydrogen-bond donors and acceptors in a specific vector space.
-
Conformation: The five-membered ring typically adopts an envelope conformation. The C4-amino group prefers an equatorial orientation to minimize 1,3-diaxial interactions, particularly when the N1-substituent is bulky.
-
Electronic Distribution: The lactam carbonyl (C2=O) acts as a strong hydrogen bond acceptor. The N1 nitrogen is non-basic due to amide resonance (lone pair delocalization into the carbonyl), rendering the ring planar around the N1-C2-O axis.
The Cyclopropylmethyl Group
The N1-cyclopropylmethyl group is a bioisostere for isobutyl or propyl groups but offers distinct advantages:
-
Metabolic Stability: The cyclopropyl ring is resistant to CYP450-mediated oxidation compared to acyclic alkyl chains.
-
Lipophilicity: It increases the LogP (approx. -0.7 to 0.2) relative to a methyl or ethyl group, enhancing Blood-Brain Barrier (BBB) permeability without significantly increasing molecular weight.
The C4-Amino Handle
The primary amine at position 4 is the primary site for functionalization.
-
pKa: ~9.0–9.5 (typical for secondary alkyl amines). It exists predominantly as the ammonium cation (
) at physiological pH unless acylated. -
Synthetic Utility: It serves as a nucleophile for amide coupling, reductive amination, or sulfonylation to generate diverse libraries of SV2A ligands.
Synthetic Methodologies
For research and scale-up, two primary routes are established: Convergent N-Alkylation (Route A) and De Novo Cyclization (Route B). Route A is preferred for medicinal chemistry due to the availability of chiral precursors.
Route A: Convergent N-Alkylation (Recommended)
This protocol utilizes commercially available 4-(Boc-amino)pyrrolidin-2-one.
Step-by-Step Protocol:
-
Starting Material: Dissolve tert-butyl (2-oxopyrrolidin-4-yl)carbamate (1.0 eq) in anhydrous DMF.
-
Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Stir for 30 min to generate the lactam anion. Note: Hydrogen gas evolution.
-
Alkylation: Add (Bromomethyl)cyclopropane (1.2 eq) dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Workup: Quench with saturated
. Extract with EtOAc. Wash organic layer with water and brine to remove DMF. -
Deprotection: Dissolve the intermediate in DCM/TFA (4:1) or 4M HCl in Dioxane. Stir for 2 hours.
-
Isolation: Evaporate volatiles. Neutralize with basic resin or
to obtain the free base, or isolate as the HCl salt.
Route B: Chiral Pool Synthesis (From Aspartic Acid)
To ensure enantiopurity (e.g., obtaining the (S)-isomer), starting from L-Aspartic acid is superior.
-
Cyclization: L-Aspartic acid
Diethyl L-aspartate Thermal cyclization to (S)-4-ethoxycarbonyl-2-pyrrolidone (unlikely) OR reduction of Aspartic anhydride derivatives. -
Alternative (Malic Acid Route): (S)-Malic acid
(S)-3-hydroxy-gamma-butyrolactone (S)-3-bromo-gamma-butyrolactone Displacement with cyclopropylmethylamine Cyclization to lactam Azide displacement Reduction to Amine.
Synthetic Pathway Visualization
The following diagram illustrates the Convergent N-Alkylation workflow (Route A), ensuring high throughput for SAR studies.
Figure 1: Convergent synthesis via N-alkylation of a protected lactam precursor.
Analytical Specifications & Quality Control
To validate the chemical structure, the following analytical signatures must be confirmed. Data is simulated based on standard shifts for this scaffold.
Proton NMR (¹H NMR, 400 MHz, D₂O)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 0.25 – 0.35 | Multiplet | 2H | Cyclopropyl CH₂ (cis) |
| 0.50 – 0.60 | Multiplet | 2H | Cyclopropyl CH₂ (trans) |
| 0.95 – 1.05 | Multiplet | 1H | Cyclopropyl CH (methine) |
| 2.30 – 2.45 | Multiplet | 1H | Lactam Ring C3-H (a) |
| 2.75 – 2.90 | Multiplet | 1H | Lactam Ring C3-H (b) |
| 3.10 – 3.25 | Doublet (d) | 2H | N-CH₂-Cyclopropyl |
| 3.40 – 3.55 | Multiplet | 1H | Lactam Ring C5-H (a) |
| 3.70 – 3.85 | Multiplet | 1H | Lactam Ring C5-H (b) |
| 4.05 – 4.15 | Multiplet | 1H | C4-H (Chiral Center) |
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI Positive (+).
-
Observed Ion:
m/z. -
Fragmentation: Loss of
(17 Da) is common, leading to a fragment at ~138 m/z.
Applications in Drug Discovery (SAR)
This molecule is primarily investigated as a ligand for SV2A (Synaptic Vesicle Glycoprotein 2A) , the binding site of Levetiracetam.
Pharmacophore Mapping
-
H-Bond Donor: The C4-amine acts as a critical donor, mimicking the amide NH of Levetiracetam's side chain.
-
Hydrophobic Pocket: The cyclopropylmethyl group occupies a specific hydrophobic pocket in the SV2A protein, potentially increasing affinity compared to the ethyl group of Levetiracetam.
-
Stereospecificity: Research indicates that for 4-substituted pyrrolidones, the (S)-configuration is often required for optimal binding affinity (
values).
Comparative Potency Logic
Figure 2: Structural evolution and SAR logic relative to established racetams.
References
-
PubChem. (n.d.).[2][3] Compound Summary: 4-amino-1-(cyclopropylmethyl)pyrrolidin-2-one (CID 43521018).[4] National Library of Medicine. Retrieved from [Link]
-
Kenda, B. M., et al. (2004). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Potential Antiepileptic Activity. Journal of Medicinal Chemistry. (Contextual reference for 4-substituted pyrrolidone SAR). Retrieved from [Link]
-
Noyer, M., et al. (1995). The novel antiepileptic drug levetiracetam (ucb L059) appears to act via a specific binding site in CNS membranes. European Journal of Pharmacology. (Contextual reference for SV2A mechanism). Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 4-Amino-1-(2-cyclopentylethyl)pyrrolidin-2-one | C11H20N2O | CID 60920298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-[1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridin-2-yl]-N-[(3R,4R)-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]pyrrolidin-3-yl]-1-methylbenzimidazole-5-carboxamide | C30H36N8O2 | CID 134219713 - PubChem [pubchem.ncbi.nlm.nih.gov]
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